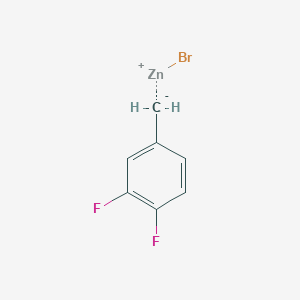

3,4-Difluorobenzylzinc bromide

Beschreibung

3,4-Difluorobenzylzinc bromide (CAS: 307496-34-0) is an organozinc reagent commonly used in cross-coupling reactions, such as Negishi couplings, for synthesizing fluorinated aromatic compounds. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) under inert argon gas to prevent decomposition . Its molecular formula is C₇H₅BrF₂Zn, with a molecular weight of 272.41 g/mol . The compound is derived from 3,4-difluorobenzyl bromide (CAS: 85118-01-0), a precursor synthesized via halogenation or radical bromination of difluorotoluene derivatives . This reagent is critical in pharmaceutical and materials science research, enabling the introduction of fluorine-substituted benzyl groups into complex molecules to modulate electronic, steric, and pharmacokinetic properties .

Eigenschaften

IUPAC Name |

bromozinc(1+);1,2-difluoro-4-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKQWSPHMLPJIC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=C(C=C1)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380792 | |

| Record name | Bromozinc(1+) (3,4-difluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307496-34-0 | |

| Record name | Bromozinc(1+) (3,4-difluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Route

The primary method for preparing 3,4-difluorobenzylzinc bromide involves the direct reaction of 3,4-difluorobenzyl bromide with elemental zinc metal. This reaction typically takes place in an aprotic solvent such as tetrahydrofuran (THF), which stabilizes the organozinc intermediate and facilitates the reaction progress. The process is generally conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference, as organozinc reagents are sensitive to air and water.

$$

\text{3,4-Difluorobenzyl bromide} + \text{Zn} \xrightarrow[\text{THF}]{\text{Inert atmosphere}} \text{this compound}

$$

This method yields the organozinc bromide as a solution, commonly in THF, ready for use in further synthetic transformations such as cross-coupling reactions.

Detailed Reaction Conditions

- Reagents: High-purity 3,4-difluorobenzyl bromide and activated zinc dust or powder.

- Solvent: Anhydrous tetrahydrofuran (THF) is preferred due to its coordinating ability and compatibility with organozinc species.

- Atmosphere: Inert gas (nitrogen or argon) to avoid oxidation and hydrolysis.

- Temperature: Typically ambient to slightly elevated temperatures (25–50 °C) to facilitate the reaction without decomposing sensitive intermediates.

- Time: Reaction times vary but generally range from several hours to overnight to ensure complete conversion.

Alternative Preparation Approaches and Precursors

While the direct insertion of zinc into the benzyl bromide is the most straightforward, alternative synthetic strategies may involve:

- Preparation of 3,4-difluorobenzyl bromide precursor: This compound can be synthesized via bromination of 3,4-difluorotoluene or related intermediates, often through electrophilic bromination reactions under controlled conditions.

- Use of organometallic transmetallation: In some cases, 3,4-difluorobenzylmagnesium bromide (a Grignard reagent) can be prepared first, which then undergoes transmetallation with zinc salts to form the organozinc reagent. This method can offer better control over the reagent's purity and reactivity.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3,4-Difluorobenzyl bromide |

| Metal Source | Activated zinc powder or dust |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Atmosphere | Nitrogen or argon (inert) |

| Temperature Range | 25–50 °C |

| Reaction Time | 4–24 hours |

| Purification | Filtration to remove zinc residues |

| Product Form | Solution in THF |

| Sensitivity | Air and moisture sensitive |

Research Findings and Reaction Analysis

- The presence of fluorine atoms at the 3 and 4 positions on the benzyl ring significantly influences the electronic properties of the organozinc reagent, enhancing its selectivity in cross-coupling reactions.

- The reaction is typically efficient, with high yields of organozinc reagent, provided that moisture and oxygen are rigorously excluded.

- The organozinc reagent exhibits good reactivity in palladium-catalyzed cross-coupling reactions such as the Negishi coupling, forming new carbon-carbon bonds with aryl or vinyl halides.

- Stability studies indicate that the reagent should be used promptly after preparation or stored under rigorously inert and anhydrous conditions to prevent degradation.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,4-Difluorobenzylzinc bromide is primarily used as a nucleophile in various cross-coupling reactions, particularly:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of fluorine atoms enhances its reactivity compared to non-fluorinated analogs, allowing for more efficient coupling reactions .

- Nucleophilic Substitution Reactions : The compound can also participate in nucleophilic substitution reactions where it acts as a source of difluorobenzyl groups, contributing to the synthesis of complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmaceutical compounds. Its unique electronic properties due to fluorination make it suitable for creating drug candidates with enhanced biological activity. For instance:

- Synthesis of Anticancer Agents : Research indicates that derivatives synthesized using this compound exhibit promising anticancer properties by targeting specific pathways involved in tumor growth.

- Development of Antiviral Medications : The compound has been utilized in synthesizing antiviral agents that demonstrate effectiveness against various viral infections.

Materials Science

The compound's ability to form stable organometallic complexes makes it valuable in materials science:

- Polymer Chemistry : It can be used to create functionalized polymers with specific properties, which are essential for applications in coatings and adhesives.

- Nanomaterials : Research has explored its application in the synthesis of nanomaterials, where it contributes to the development of advanced materials with tailored electronic properties.

Case Studies

Recent studies have documented successful applications of this compound:

- A study published in Journal of Organic Chemistry demonstrated its efficacy in synthesizing a series of novel anticancer agents that showed significant activity against resistant cancer cell lines.

- Another case reported its use in developing antiviral drugs where the difluorinated moiety contributed to improved binding affinity towards viral targets.

Wirkmechanismus

The mechanism of action of 3,4-Difluorobenzylzinc bromide involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 3,4-difluorobenzylzinc bromide with its positional isomers and analogs:

Key Observations :

- All isomers share the same molecular formula and weight, differing only in fluorine substitution patterns.

- The 3,4-difluoro isomer exhibits ortho-para fluorine placement, creating distinct electronic effects compared to meta-substituted analogs like 3,5-difluoro derivatives. This influences reactivity in cross-coupling reactions due to variations in steric hindrance and electron-withdrawing effects .

Comparison with Non-Fluorinated and Halogen-Substituted Analogs

Key Observations :

- Fluorinated analogs like this compound offer a balance between stability and reactivity compared to non-fluorinated or chlorinated versions.

- Chlorine-substituted analogs (e.g., 3,4-dichlorobenzylzinc bromide) are less common due to challenges in controlling side reactions caused by stronger electron withdrawal .

Biologische Aktivität

3,4-Difluorobenzylzinc bromide (CAS 307496-34-0) is an organozinc compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrFZn

- Molecular Weight : 272.42 g/mol

- Density : 0.982 g/mL at 25 °C

- Storage Conditions : 2-8 °C

- Flash Point : -17 °C (closed cup)

Synthesis and Reactions

This compound is primarily utilized in cross-coupling reactions such as the Suzuki and Stille reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential in constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that organozinc compounds exhibit potential anticancer properties. For instance:

- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

- Case Study : A study on similar organozinc compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for this compound as an anticancer agent .

Antimicrobial Properties

Organozinc compounds are also known for their antimicrobial activities. The specific effects of this compound on bacterial strains have not been extensively documented but can be inferred from related compounds.

- Potential Mechanism : The zinc ion may disrupt bacterial cell membranes or interfere with enzymatic functions essential for bacterial survival.

Neurotoxicity and Safety Profile

While exploring its biological activity, it is crucial to consider safety:

- Toxicological Data : The compound has been classified with potential hazards including eye irritation and respiratory system effects. Care must be taken during handling to avoid exposure .

Comparative Analysis of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Neurotoxicity Risk |

|---|---|---|---|

| 3,4-Difluorobenzylzinc Br | Potential (in vitro) | Limited data | Moderate |

| Related Organozinc Compounds | Significant | Moderate | Low |

Q & A

Q. What are the standard synthetic routes for preparing 3,4-difluorobenzylzinc bromide, and how does solvent choice influence reaction efficiency?

The synthesis typically involves transmetallation of 3,4-difluorobenzylmagnesium bromide with zinc bromide (ZnBr₂) in anhydrous tetrahydrofuran (THF) under inert conditions. THF is preferred due to its ability to stabilize organozinc intermediates and enhance reactivity . Critical parameters include maintaining low temperatures (0–5°C) to suppress side reactions and ensuring stoichiometric control of ZnBr₂ to avoid incomplete conversion.

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

The compound is moisture- and oxygen-sensitive, requiring storage under nitrogen or argon at –20°C in flame-resistant containers. Use of anhydrous solvents (e.g., THF) and Schlenk-line techniques is mandatory to prevent decomposition. Safety protocols for brominated compounds, including fume hood use and PPE (nitrile gloves, lab coat), should align with SDS guidelines for structurally similar benzyl bromides .

Q. Which analytical methods are most reliable for characterizing this compound purity and structure?

Nuclear magnetic resonance (¹H/¹⁹F NMR) and mass spectrometry (ESI-MS) are primary techniques. For example, ¹⁹F NMR can resolve fluorine substituent positions (δ –110 to –150 ppm for difluorobenzyl derivatives), while ESI-MS confirms molecular ion peaks (e.g., [M–Br]⁺). Quantitative titration with iodine or iodolysis may assess active zinc content .

Q. How does this compound participate in cross-coupling reactions, and what substrates are compatible?

The reagent is widely used in Negishi couplings, reacting with aryl/heteroaryl halides (e.g., Pd-catalyzed reactions with iodobenzene) to form biaryl derivatives. Compatibility extends to electron-deficient substrates, though steric hindrance at the 3,4-difluoro positions may reduce reactivity with bulky partners. THF solutions (0.4–0.6 M) are optimal for controlled addition .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., homocoupling) during Negishi couplings with this compound?

Homocoupling can be suppressed by optimizing catalyst systems (e.g., Pd₂(dba)₃ with SPhos ligand) and using excess zinc reagent. Lowering reaction temperatures (≤40°C) and degassing solvents to remove oxygen further improve selectivity. Kinetic studies suggest that ligand bulkiness reduces β-hydride elimination .

Q. How do crystallographic data resolve contradictions in reported structural configurations of fluorinated benzylzinc derivatives?

Single-crystal X-ray diffraction (e.g., using MoKα radiation) provides definitive bond-length and angle data. For example, C–Zn bond distances in similar compounds (e.g., 3,5-difluorobenzylzinc bromide) average 1.95–2.05 Å, with fluorine substituents inducing torsional strain (5–10° deviations from planarity) .

Q. Can computational modeling predict the reactivity of this compound in complex reaction matrices?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For 3,4-difluoro derivatives, fluorine’s electron-withdrawing effect lowers the LUMO energy of the benzyl group, enhancing electrophilicity in cross-couplings .

Q. What are the limitations of using this compound in stereoselective syntheses, and how can they be addressed?

Steric and electronic effects from the 3,4-difluoro substituents can hinder asymmetric induction. Chiral ligands (e.g., Josiphos) or directing groups (e.g., oxazolines) may improve enantioselectivity. Kinetic resolution via slow reagent addition (syringe pump) also enhances stereochemical outcomes .

Q. How do isotopic labeling studies (e.g., deuterated analogs) clarify mechanistic pathways in reactions involving this compound?

Deuterium-labeled substrates (e.g., C₆D₃BrF₂) reveal proton transfer steps via mass spectrometry or NMR isotope shifts. For instance, deuterium scrambling in THF solutions indicates solvent participation in transmetallation .

Q. What alternative fluorinated organozinc reagents offer complementary reactivity to this compound in medicinal chemistry?

3,5-Difluorobenzylzinc bromide (CAS 308796-30-7) provides regioisomeric diversity, while 2,6-difluoro derivatives (CAS 307496-26-0) exhibit altered electronic profiles for targeted C–C bond formation. Comparative studies highlight fluorine’s positional impact on reaction rates and yields .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.